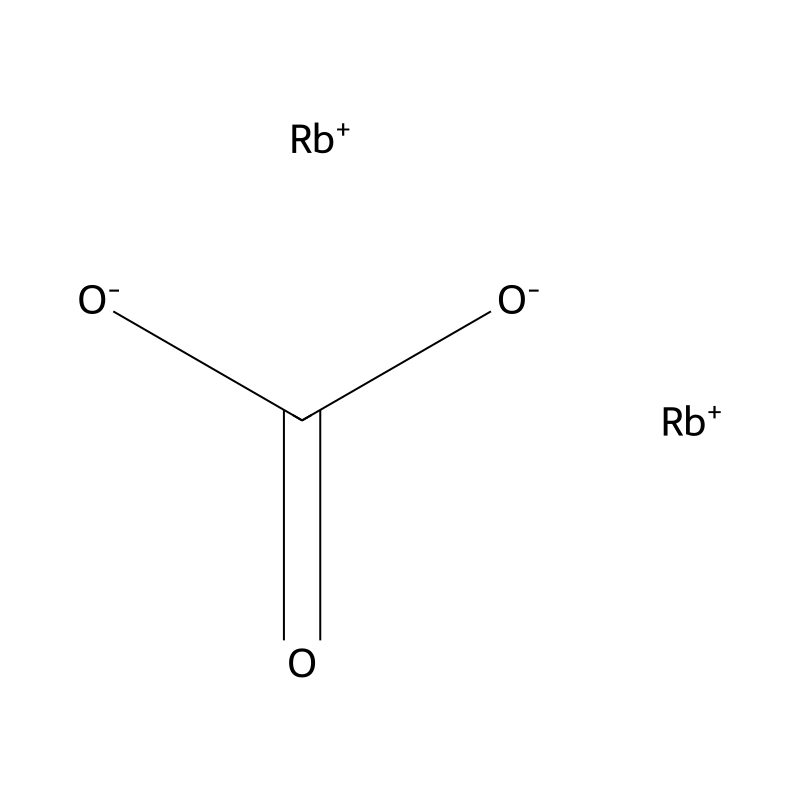

Rubidium carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Quantum Computing and Ultracold Rubidium Atoms:

- Quantum Information Processing: Rubidium atoms, due to their unique magnetic properties and long coherence times, are used in research on quantum information processing.

- Bose-Einstein Condensates (BECs): Rubidium atoms are frequently used to create BECs, a state of matter where a large number of atoms occupy the same quantum state. This allows researchers to study fundamental properties of quantum mechanics and explore potential applications in areas like quantum simulations and metrology.

Materials Science and Optoelectronics:

- Specialty Glasses: Rubidium carbonate is added to specific glasses to reduce their electrical conductivity, enhancing their stability and durability in applications like fiber optic telecommunications networks.

- Quantum-Dot Light-Emitting Diodes (QLEDs): Rubidium carbonate can act as a strong n-dopant, improving the thermal stability of electron transport layers in QLEDs, potentially leading to brighter and more efficient displays.

Other Research Applications:

- Biomedical Research: Rubidium salts, including Rb₂CO₃, are under investigation for various biomedical applications, such as treatment of epilepsy and thyroid disorders.

- High-Temperature Superconductors: Certain rubidium-based compounds are explored for their potential use in high-temperature superconductors, which could revolutionize various fields like power transmission and magnetic levitation technology.

Rubidium carbonate is a white crystalline solid that is highly hygroscopic and soluble in water. It typically forms colorless solutions when dissolved and has a melting point of approximately 837°C (1539°F) . The compound is often used as a convenient source of rubidium due to its stability and ease of handling.

2.

- Neutralization with Acids: It reacts with acids to form rubidium salts and carbon dioxide. For example:

- Thermal Decomposition: At elevated temperatures (over 900°C), rubidium carbonate decomposes into rubidium oxide and carbon dioxide:

- Formation from Rubidium Hydroxide: It can be synthesized by reacting rubidium hydroxide with carbon dioxide:

3.

Rubidium carbonate can be synthesized through several methods:

- Direct Reaction: Reacting rubidium hydroxide with carbon dioxide.

- Thermal Decomposition: Heating rubidium bicarbonate results in the formation of rubidium carbonate along with carbon dioxide and water:

- Precipitation Method: Adding sodium carbonate to a solution containing rubidium salts leads to the precipitation of rubidium carbonate.

- Evaporation: Solutions of rubidium salts can be evaporated in the presence of carbon dioxide to yield rubidium carbonate .

5.

Rubidium carbonate has various applications across different fields:

- Glass Manufacturing: It is used as an additive in special glass formulations to enhance stability and reduce electrical conductivity.

- Catalysts: Employed in the production of short-chain alcohols from feed gas.

- Research: Utilized in laboratories for the preparation of other rubidium compounds and analytical applications .

6.

Interaction studies involving rubidium carbonate focus on its reactivity with acids and its solubility characteristics. The compound's ability to form stable solutions makes it useful in various chemical processes. Furthermore, studies on its thermal stability provide insights into safe handling and storage conditions

7.

Rubidium carbonate shares similarities with other alkali metal carbonates but exhibits unique properties that distinguish it from them:

| Compound | Formula | Solubility in Water | Unique Properties |

|---|---|---|---|

| Sodium Carbonate | Na₂CO₃ | Highly soluble | Commonly used in glass and detergents |

| Potassium Carbonate | K₂CO₃ | Highly soluble | Used in fertilizers and as a buffering agent |

| Cesium Carbonate | Cs₂CO₃ | Soluble | Less common; used in specialized applications |

| Lithium Carbonate | Li₂CO₃ | Soluble | Used in psychiatric medication |

Rubidium carbonate's unique combination of properties—such as its high solubility and specific applications in glass manufacturing—sets it apart from these similar compounds .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (57.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant